molecular formula C21H20ClN5O2 B2375515 N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide CAS No. 1421458-53-8

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide

Cat. No.: B2375515
CAS No.: 1421458-53-8
M. Wt: 409.87
InChI Key: DREGBDRDXNCFTJ-UHFFFAOYSA-N
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Description

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide is a complex organic compound that features a pyridazinyl group, a piperidinyl group, and a hydroxynicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide typically involves multi-step organic reactions The process begins with the preparation of the pyridazinyl intermediate, which is then coupled with a piperidinyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinyl and piperidinyl derivatives, such as:

Uniqueness

What sets N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-17-6-2-1-4-15(17)18-7-8-19(26-25-18)27-12-9-14(10-13-27)24-21(29)16-5-3-11-23-20(16)28/h1-8,11,14H,9-10,12-13H2,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREGBDRDXNCFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CNC2=O)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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